1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole

Lipophilicity Drug Design Physicochemical Property

1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole (CAS 885271-96-5) is a differentiated indazole building block for medicinal chemistry. Its unique N1-cyclobutyl, C3-ethyl, and C6-fluoro substitution pattern delivers a LogP of ~3.5—significantly higher than the 3-methyl analog (ΔLogP ≈ +0.5)—enabling systematic lipophilicity optimization without altering polar surface area. The 6-fluoro substituent blocks oxidative metabolism, making it ideal for comparative DMPK studies. Procure this specific scaffold to maintain target engagement in kinase-focused libraries (Aurora, TTK, PLK4) and accelerate hit-to-lead programs where precise steric and electronic profiles are critical.

Molecular Formula C13H15FN2
Molecular Weight 218.27 g/mol
CAS No. 885271-96-5
Cat. No. B1501756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole
CAS885271-96-5
Molecular FormulaC13H15FN2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCCC1=NN(C2=C1C=CC(=C2)F)C3CCC3
InChIInChI=1S/C13H15FN2/c1-2-12-11-7-6-9(14)8-13(11)16(15-12)10-4-3-5-10/h6-8,10H,2-5H2,1H3
InChIKeyQXDDNRQSWPCCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole (CAS 885271-96-5): Core Physicochemical and Structural Identity


1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole (CAS 885271-96-5) is a polysubstituted 1H-indazole derivative characterized by a cyclobutyl group at N1, an ethyl group at C3, and a fluorine atom at C6 of the fused bicyclic core. It is a synthetic small molecule with the molecular formula C₁₃H₁₅FN₂ and a molecular weight of 218.27 g/mol. The compound is primarily utilized as a research intermediate and building block in medicinal chemistry, with a typical commercial purity of 95%–98% . Its calculated physicochemical properties, including a predicted LogP of approximately 3.3–3.5, indicate moderate to high lipophilicity, positioning it as a key scaffold for structure-activity relationship (SAR) exploration .

Why 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole Cannot Be Interchanged with In-Class Analogs


While the indazole scaffold is common to many kinase inhibitors and other bioactive molecules, the specific substitution pattern on 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole fundamentally alters its physicochemical and pharmacological properties. Simple substitution with a methyl group at C3 (as in 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, CAS 885271-99-8) reduces lipophilicity (ΔLogP ≈ -0.5) and eliminates a rotatable bond, which can significantly impact membrane permeability, binding kinetics, and overall SAR [1]. Furthermore, the presence of the 6-fluoro substituent is a well-established strategy to block oxidative metabolism and improve metabolic stability compared to non-fluorinated analogs . Therefore, procurement of this specific compound is essential for experiments where the precise steric and electronic effects of the N1-cyclobutyl, C3-ethyl, and C6-fluoro groups are required to maintain target engagement or a defined chemical profile.

Quantitative Differentiation Evidence for 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole (CAS 885271-96-5)


Enhanced Lipophilicity vs. 3-Methyl Analog: A LogP Comparison

The 3-ethyl substituent in 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole confers a higher predicted lipophilicity compared to its 3-methyl analog (1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, CAS 885271-99-8). This difference is critical for modulating membrane permeability and protein binding. The target compound has a calculated LogP of approximately 3.3–3.5 , while the 3-methyl analog has a lower calculated XLogP of 2.9 [1].

Lipophilicity Drug Design Physicochemical Property

Topological Polar Surface Area (TPSA) Equivalence: A Benchmark for Passive Permeability

Despite differences in lipophilicity, 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole maintains a low Topological Polar Surface Area (TPSA) of 17.82 Ų, identical to that of its 3-methyl analog . This low TPSA value (well below the 140 Ų threshold commonly associated with poor oral absorption) indicates a favorable profile for passive membrane diffusion [1].

Permeability Drug-likeness TPSA

Increased Molecular Flexibility: Rotatable Bond Count vs. 3-Methyl Analog

The presence of an ethyl group at C3, compared to a methyl group, introduces an additional rotatable bond in the molecule. 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole possesses two rotatable bonds, whereas the 3-methyl analog (CAS 885271-99-8) has only one [1]. This increased flexibility can influence the entropy of binding and the conformational ensemble accessible to the ligand in solution and at the binding site [2].

Molecular Flexibility Entropy Binding Conformation

Metabolic Soft Spot Blockade: The Established Role of 6-Fluoro Substitution

Fluorine substitution at the 6-position of the indazole ring is a validated strategy to block cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability compared to unsubstituted or chloro-substituted analogs. While direct metabolic stability data for this specific compound are not available in the public domain, the 6-fluoroindazole core is recognized for its resistance to oxidative metabolism . This contrasts with unsubstituted indazoles, which may undergo rapid hydroxylation at this position.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Conformational Restriction and Binding Affinity: The Cyclobutyl Advantage

The N1-cyclobutyl group introduces a degree of conformational restriction compared to simple alkyl chains (e.g., N1-methyl or N1-ethyl). Indazole derivatives with cyclobutyl substitution have been shown to achieve a favorable balance between potency, selectivity, and ADME properties [1]. While specific IC50 data for this exact compound against a defined target are not publicly available, the cyclobutyl motif is a key structural feature in potent kinase inhibitors [2].

Conformational Rigidity Binding Affinity Kinase Inhibitor

Optimal Research and Procurement Scenarios for 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole


Medicinal Chemistry: Exploring LogP-Dependent Membrane Permeability SAR

When structure-activity relationship (SAR) studies require a systematic variation of lipophilicity without altering polar surface area, 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole serves as a superior choice over the 3-methyl analog (CAS 885271-99-8). The compound's higher LogP (≈3.5 vs. 2.9) allows researchers to probe the effects of increased membrane partitioning on cellular potency and permeability, as directly supported by the quantitative physicochemical evidence . This makes it ideal for hit-to-lead optimization in programs where achieving a specific LogP window is critical for oral bioavailability or CNS exposure.

Kinase Inhibitor Probe Development and Scaffold Hopping

Given the established role of N1-cyclobutyl indazoles as privileged scaffolds in kinase inhibition , this compound is a valuable starting point or building block for synthesizing focused libraries targeting kinases such as Aurora, TTK, or PLK4. Its distinct substitution pattern (C3-ethyl, C6-fluoro) offers a unique vector for introducing additional diversity elements via cross-coupling or functionalization, enabling the exploration of chemical space not covered by common methyl or unsubstituted analogs. Procurement is justified for projects requiring a pre-functionalized indazole core with a specific, kinase-relevant substitution pattern.

Metabolic Stability Studies: Investigating Fluorine Blocking Effects

This compound is ideally suited for comparative metabolism studies designed to quantify the protective effect of 6-fluoro substitution on the indazole ring . By comparing its metabolic half-life in liver microsomes or hepatocytes directly with a non-fluorinated analog (e.g., 1-cyclobutyl-3-ethyl-1H-indazole), researchers can isolate and measure the contribution of the fluorine atom to overall metabolic stability. This specific application relies on the compound's unique substitution pattern and is a key differentiator for procurement decisions in drug metabolism and pharmacokinetics (DMPK) departments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.